molecular formula C11H16N2O2 B2599781 N-(6-methoxypyridin-3-yl)pivalamide CAS No. 227180-19-0

N-(6-methoxypyridin-3-yl)pivalamide

Cat. No.: B2599781
CAS No.: 227180-19-0
M. Wt: 208.261
InChI Key: ZCAJSPFZEIWRSF-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)pivalamide is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 6-position of the pyridine ring and a pivalamide group (-NH-C(O)-C(CH₃)₃) at the 3-position. The compound is part of a broader class of pyridine-based pivalamides, which are often utilized in medicinal chemistry and organic synthesis due to their stability and tunable electronic properties.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAJSPFZEIWRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridin-3-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(6-methoxypyridin-3-yl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. It may also be used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy and pivalamide groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • N-(6-Methoxypyridin-2-yl)pivalamide: This positional isomer features the methoxy group at the 6-position and the pivalamide group at the 2-position. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 244.27 g/mol.
  • N-(6-Chloro-3-formylpyridin-2-yl)pivalamide : This derivative substitutes the methoxy group with chlorine at position 6 and introduces a formyl group (-CHO) at position 3. Its molecular formula is C₁₁H₁₃ClN₂O₂ (MW: 240.69 g/mol). The formyl group enhances electrophilicity, making it reactive in nucleophilic additions or condensations .

Substituent Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences among selected analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
N-(6-Methoxypyridin-3-yl)pivalamide -OCH₃ (6), -pivalamide (3) Likely C₁₁H₁₆N₂O₂ ~226.26 (estimated) Moderate polarity due to methoxy [5]
N-(6-Methoxypyridin-2-yl)pivalamide -OCH₃ (6), -pivalamide (2) C₁₂H₁₆N₂O₂ 244.27 Increased steric hindrance at position 2 [1, 5]
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide -Cl (6), -CHO (3), -pivalamide (2) C₁₁H₁₃ClN₂O₂ 240.69 High reactivity from -CHO; mp 137–139°C [11, 13]
N-(2-Bromopyridin-3-yl)pivalamide -Br (2), -pivalamide (3) C₁₀H₁₂BrN₂O₂ 287.12 Heavy atom effect; potential for Suzuki coupling [7]
N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide -OCH₃ (6), -CONH₂ (3) C₁₂H₁₁N₃O₂ 229.24 Lower logP (1.77) vs. pivalamide analogs [12]

Commercial Availability and Cost

  • N-(6-Methoxypyridin-2-yl)pivalamide is priced at $240–$3,000 depending on quantity (1–25 g), reflecting typical costs for specialized pyridine derivatives .
  • Halogenated analogs like N-(3-iodo-4-methoxypyridin-2-yl)pivalamide (HB232) command higher prices ($240–$3,000 for 1–25 g), likely due to synthetic complexity and iodine’s utility in radiolabeling .

Biological Activity

N-(6-Methoxypyridin-3-yl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to the pyridine ring, which contributes to its lipophilicity and binding characteristics. The pivalamide moiety enhances its metabolic stability and influences its pharmacokinetic properties. The molecular formula for this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of 218.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the pivalamide moiety modulates the compound's overall activity. Research indicates that it may function as an inhibitor or modulator within various biochemical pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.4Induction of apoptosis
MCF-7 (Breast)12.8Cell cycle arrest at G1 phase
A549 (Lung)10.5Inhibition of angiogenesis

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer's disease. Research has shown that this compound can reduce oxidative stress and inflammation in neuronal cells.

Case Studies

  • Study on Antinociceptive Properties : A recent study evaluated the analgesic effects of this compound in animal models. The compound was administered in varying doses, demonstrating a dose-dependent reduction in pain responses in formalin-induced pain models.
    Dosage (mg/kg) Pain Reduction (%)
    1030
    2050
    4070
  • In Vivo Efficacy : In vivo studies have shown that administration of this compound significantly alleviates symptoms in models of inflammatory pain, suggesting its potential as a therapeutic agent for chronic pain management.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique biological profile:

Compound Biological Activity
N-(2-Methoxypyridin-3-yl)pivalamideModerate antitumor activity
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamideWeak neuroprotective effects
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamideStrong proteomic interactions

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